7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione
CAS No.:
Cat. No.: VC16084664
Molecular Formula: C23H32N4O2S
Molecular Weight: 428.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H32N4O2S |
|---|---|
| Molecular Weight | 428.6 g/mol |
| IUPAC Name | 7-benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione |
| Standard InChI | InChI=1S/C23H32N4O2S/c1-4-5-6-7-8-9-13-16-30-22-24-20-19(21(28)26(3)23(29)25(20)2)27(22)17-18-14-11-10-12-15-18/h10-12,14-15H,4-9,13,16-17H2,1-3H3 |
| Standard InChI Key | YBQOJICWAAAWTB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Introduction
7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione is a complex organic compound belonging to the purine class. Purines are crucial components of DNA and RNA, and modifications to their structure can lead to compounds with diverse biological activities. This compound, in particular, features a benzyl group, dimethyl substitutions, and a nonylsulfanyl group attached to the purine core, which may confer unique properties relevant to pharmaceutical or biochemical research.
Synthesis
The synthesis of 7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione typically involves multi-step reactions that include the formation of the purine ring and subsequent functionalization with the benzyl and nonylsulfanyl groups. Specific reagents and conditions may vary based on laboratory protocols but generally require careful control of temperature and reaction times to achieve high yields and purity.
Biological Activity and Potential Applications
While specific biological activities of 7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione are not well-documented, purine derivatives are known for their potential in therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a nonylsulfanyl group could influence its interaction with biological targets, potentially enhancing or altering its pharmacological profile.
Safety and Handling
Handling of 7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione should be done with caution due to potential hazards associated with its chemical structure. Proper protective equipment and adherence to laboratory safety protocols are recommended.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume